2,4-Difluoro-3-cyanophenylboronic acid pinacol ester
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Overview
Description
2,4-Difluoro-3-cyanophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H14BF2NO2. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid ester group, a cyano group, and two fluorine atoms on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-cyanophenylboronic acid pinacol ester typically involves the following steps:
Bromination: The starting material, 2,4-difluorobenzonitrile, is brominated to form 2,4-difluoro-3-bromobenzonitrile.
Borylation: The brominated compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the desired boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Efficient borylation: Employing continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-cyanophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.
Common Reagents and Conditions
Palladium catalysts: Such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide.
Major Products
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Boronic acids: Produced by hydrolysis of the ester group.
Scientific Research Applications
2,4-Difluoro-3-cyanophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2,4-Difluoro-3-cyanophenylboronic acid pinacol ester involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The process includes:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or styrene product.
Comparison with Similar Compounds
Similar Compounds
4-Carboxy-2-fluorophenylboronic acid pinacol ester: Similar structure but with a carboxylic acid group instead of a cyano group.
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
2,4-Difluoro-3-cyanophenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and a cyano group, which can significantly influence its reactivity and the properties of the resulting products. The combination of these functional groups makes it a versatile and valuable reagent in organic synthesis.
Properties
IUPAC Name |
2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHULEIUEVRXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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